5-Amino-1H-pyrazole-3-carboxylic acid

Overview

Description

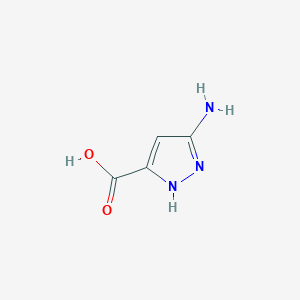

5-Amino-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is notable for its versatility in organic synthesis and medicinal chemistry, serving as a building block for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction, optimized for larger quantities and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Tin(II) chloride (SnCl2) and palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1H-pyrazole-3-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, the compound has been used to synthesize pyrazolo[3,4-b]quinolinones, which demonstrate selective cytotoxicity against cancer cell lines .

- Anti-inflammatory Drugs : The compound is involved in the synthesis of pyrazole derivatives that have anti-inflammatory effects. These compounds modulate inflammatory pathways and show promise in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Studies have reported that certain derivatives possess antimicrobial properties. The modification of the carboxylic acid group can enhance the activity against various bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential as a herbicide and fungicide:

- Herbicides : The compound has been evaluated for its ability to inhibit specific enzymes in plants, potentially leading to the development of new herbicidal agents that target weed species without harming crops .

- Fungicides : Its derivatives have shown efficacy against fungal pathogens affecting crops. Research indicates that modifications to the pyrazole structure can enhance fungicidal activity while minimizing phytotoxicity .

Materials Science

The unique structural properties of this compound make it valuable in materials science:

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances performance characteristics such as thermal stability and resistance to degradation .

- Nanomaterials : Research has demonstrated that this compound can be used in the preparation of nanomaterials. These materials have applications in drug delivery systems and biosensors due to their biocompatibility and functional versatility .

Case Study 1: Anticancer Applications

A study conducted by researchers synthesized a series of pyrazolo[3,4-b]quinolinones from this compound. These compounds were tested against various cancer cell lines, showing IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Agricultural Development

In agricultural research, a derivative of this compound was developed as a selective herbicide. Field trials demonstrated significant weed control with minimal impact on crop yield, showcasing its potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

- 3-Amino-1H-pyrazole-4-carboxylic acid

- 5-Amino-1H-pyrazole-4-carboxylic acid methyl ester

- 3-Amino-1H-pyrazole-5-carboxylic acid

Uniqueness: 5-Amino-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines .

Biological Activity

5-Amino-1H-pyrazole-3-carboxylic acid (5AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrazole ring with an amino group and a carboxylic acid substituent. Its structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5AP derivatives. A notable investigation synthesized 5-amino-1H-pyrazole-4-carboxamide derivatives, which demonstrated nanomolar activity against various fibroblast growth factor receptors (FGFRs), crucial targets in cancer therapy. For instance, compound 10h exhibited IC50 values of 19 nM against NCI-H520 lung cancer cells and 59 nM against SNU-16 gastric cancer cells, indicating strong antiproliferative effects .

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 | 19 |

| SNU-16 | 59 |

| KATO III | 73 |

2. Anti-inflammatory Activity

5AP has shown promising anti-inflammatory properties. A study reported that certain derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. For example, compounds were tested in vivo using a carrageenan-induced paw edema model, showing up to 85% inhibition compared to standard drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives, including 5AP, has been explored against various bacterial strains. In vitro tests revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The biological activities of 5AP are attributed to its ability to interact with specific molecular targets:

- FGFR Inhibition : The binding of 5AP derivatives to FGFRs disrupts signaling pathways critical for tumor growth and survival.

- Inflammatory Pathway Modulation : By inhibiting cytokine release, these compounds can reduce inflammation effectively.

Case Study 1: Cancer Treatment

In a preclinical model, the efficacy of a novel 5AP derivative was assessed in mice bearing xenografts of human lung cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Inflammation Reduction

Another study involved administering a 5AP derivative to rats with induced arthritis. The results showed marked improvement in swelling and pain scores, supporting its use as an anti-inflammatory drug.

Synthesis of Derivatives

The synthesis of 5-amino-1H-pyrazole derivatives typically involves straightforward chemical reactions such as condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions. Various modifications can be made to enhance biological activity or selectivity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 5-amino-1H-pyrazole-3-carboxylic acid, and how do reaction conditions affect yields?

The compound is commonly synthesized via catalytic hydrogenation of nitro precursors or condensation reactions. For example, reduction of 3-nitro-1H-pyrazole-5-carboxylic acid using Pearlman’s catalyst (Pd(OH)₂/C) under H₂ achieves full conversion . Alternatively, condensation with reagents like 2-ethoxymethylene-malonic acid diethyl ester in acetic acid (120°C, sealed tube) yields derivatives but with moderate efficiency (30–49% yields). Key variables include solvent choice (acetic acid vs. ethanol), temperature, and catalyst loading .

Q. How does this compound serve as a precursor for bioactive heterocycles?

Its amino and carboxyl groups enable diverse functionalization. For instance, refluxing with 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione in acetic acid produces pyrazolo[1,5-a]pyrimidine derivatives (71% yield), which are scaffolds for kinase inhibitors . The compound’s reactivity is critical in forming antimicrobial or anti-inflammatory agents via cyclocondensation or cross-coupling reactions .

Q. What distinguishes this compound from structurally similar pyrazole derivatives?

Unlike analogs like 3-methyl-1H-pyrazole-5-carboxylic acid (methyl substitution) or 1-ethyl/propyl derivatives, its free amino and carboxyl groups enhance hydrogen-bonding capacity and regioselectivity in reactions. This uniqueness is evident in its higher reactivity toward electrophilic reagents and broader biological activity .

Advanced Research Questions

Q. How can low yields in heterocycle synthesis using this compound be mitigated?

Optimizing stoichiometry, solvent polarity, and temperature is key. For example, using ethanol at 80°C for 20 hours improves yields (49%) compared to sealed-tube reactions (30%). Purification via silica gel chromatography or acid precipitation also enhances product recovery . Computational modeling of reaction intermediates may further identify bottlenecks .

Q. What analytical techniques are recommended for characterizing derivatives of this compound?

- X-ray crystallography : Resolves tautomerism and hydrogen-bonding patterns (e.g., SHELX software for structure refinement) .

- MS-ESI : Confirms molecular weights (e.g., [M+H]+ = 356.3 observed for kinase inhibitor intermediates) .

- ¹H/¹³C NMR : Assigns regiochemistry in substituted pyrazoles, particularly distinguishing between N1 and N2 alkylation .

Q. What strategies improve solubility and stability of this compound in biological assays?

- Salt formation : Hydrochloride salts enhance aqueous solubility .

- Esterification : Ethyl or methyl esters (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) improve membrane permeability .

- Storage : Sealed, moisture-free containers at 2–8°C prevent degradation .

Q. How does the compound interact with biological targets, such as kinases or antimicrobial enzymes?

Studies show its derivatives bind ATP pockets in kinases via hydrogen bonds (e.g., quinazoline hybrids inhibit EGFR). Antimicrobial activity correlates with nitro group reduction intermediates disrupting bacterial redox pathways . Surface plasmon resonance (SPR) and molecular docking are used to quantify binding affinities .

Q. Methodological Considerations

Properties

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICASMSGEUGPHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337489 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124004-31-5 | |

| Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.